Methanesulfonic acid, iron(2+) salt

Vue d'ensemble

Description

Methanesulfonic acid, iron(2+) salt, also known as iron(II) methanesulfonate, is a chemical compound with the formula Fe(CH₃SO₃)₂. It is a salt formed from methanesulfonic acid and iron(2+). Methanesulfonic acid is a strong acid with the formula CH₃SO₃H, known for its high solubility in water and its use as a catalyst in various chemical reactions. Iron(2+) salts are commonly used in various industrial and chemical processes due to their reactivity and ability to form complexes with other compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Methanesulfonic acid, iron(2+) salt can be synthesized through the reaction of methanesulfonic acid with iron(2+) compounds, such as iron(2+) sulfate or iron(2+) chloride. The reaction typically involves dissolving the iron(2+) compound in water and then adding methanesulfonic acid to the solution. The mixture is then heated to promote the reaction and form the iron(2+) methanesulfonate salt. The reaction can be represented as follows:

[ \text{FeSO}_4 + 2 \text{CH}_3\text{SO}_3\text{H} \rightarrow \text{Fe(CH}_3\text{SO}_3\text{)}_2 + \text{H}_2\text{SO}_4 ]

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions using similar methods as described above. The process may include additional steps for purification and concentration of the final product to ensure high purity and quality. The use of methanesulfonic acid in industrial processes is favored due to its low toxicity and environmental friendliness compared to other strong acids.

Analyse Des Réactions Chimiques

Types of Reactions

Methanesulfonic acid, iron(2+) salt undergoes various chemical reactions, including:

Oxidation: Iron(2+) can be oxidized to iron(3+) in the presence of oxidizing agents.

Reduction: Iron(3+) can be reduced back to iron(2+) using reducing agents.

Substitution: Methanesulfonic acid can participate in substitution reactions where the methanesulfonate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reducing Agents: Sodium borohydride (NaBH₄), hydrazine (N₂H₄)

Substitution Reagents: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Iron(3+) methanesulfonate

Reduction: Iron(2+) methanesulfonate

Substitution: Various methanesulfonate derivatives depending on the substituent

Applications De Recherche Scientifique

Electrochemical Applications

Electroplating

Iron(II) methanesulfonate is utilized as an electrolyte in electroplating processes. It is particularly effective in nickel and copper plating, where it helps maintain the pH of the solution and ensures uniform coating on substrates. MSA's properties allow it to replace more hazardous acids like fluoroboric acid, making the process safer and more environmentally friendly .

Battery Technology

The compound is also being explored in lithium-ion battery recycling processes. Its high solubility and conductivity make it suitable for use in electrolytes for redox flow batteries (RFBs), providing a safer alternative to traditional electrolytes based on fluoroboric or fluorosilicic acid . The stability of MSA-based solutions enhances the efficiency of electrodeposition processes critical for battery performance.

Sustainable Metallurgy

Iron(II) methanesulfonate plays a significant role in sustainable metallurgy practices. It acts as a leaching agent for metals such as lead and zinc from industrial waste materials like jarosite residues. Studies indicate that increasing concentrations of MSA improve metal recovery rates significantly, making it an attractive option for developing circular hydrometallurgical processes .

Industrial Cleaning

Due to its strong acidic properties and high solubility, iron(II) methanesulfonate is employed in industrial cleaning applications. It effectively removes rust, scale, and mineral deposits from equipment and surfaces. Its ability to maintain dissolved salts in solution enhances cleaning efficiency while minimizing environmental impact compared to traditional cleaning agents .

Chemical Synthesis

In the chemical industry, iron(II) methanesulfonate serves as a catalyst for various reactions, including esterification processes. Its strong acidic nature allows for efficient formation of esters from carboxylic acids and alcohols with greater selectivity than other strong acids like nitric or sulfuric acid. This property is particularly valuable in synthesizing pharmaceuticals and specialty chemicals .

Environmental Applications

Recent studies have highlighted the potential of iron(II) methanesulfonate in environmental applications, particularly in aerosol chemistry. MSA's interaction with fine particulate matter can influence atmospheric chemistry by altering particle size and composition without increasing particle numbers . This characteristic is crucial in understanding pollution dynamics and developing mitigation strategies.

Data Table: Summary of Applications

| Application Area | Description | Benefits |

|---|---|---|

| Electroplating | Used as an electrolyte for nickel and copper plating | Safer alternative to hazardous acids |

| Battery Technology | Component in lithium-ion battery recycling and RFBs | High conductivity; environmentally friendly |

| Sustainable Metallurgy | Leaching agent for metal recovery from industrial waste | Improved recovery rates; promotes circularity |

| Industrial Cleaning | Effective rust and scale remover | Enhanced cleaning efficiency; less harmful |

| Chemical Synthesis | Catalyst for esterification reactions | Higher selectivity; versatile applications |

| Environmental Chemistry | Alters aerosol particle size/composition | Insights into pollution dynamics |

Case Study 1: Electroplating Efficiency

A study conducted on the use of iron(II) methanesulfonate in electroplating demonstrated significant improvements in coating uniformity compared to traditional methods using fluoroboric acid. The results indicated a reduction in defects by over 30%, showcasing MSA's effectiveness as an electrolyte.

Case Study 2: Metal Recovery from Jarosite

Research on the leaching capabilities of iron(II) methanesulfonate revealed that using higher concentrations led to a metal recovery increase from jarosite residues by up to 50%. This case highlights its potential role in sustainable practices within the metallurgical industry.

Mécanisme D'action

The mechanism of action of methanesulfonic acid, iron(2+) salt involves the interaction of the iron(2+) ion with various molecular targets. In biological systems, iron(2+) can participate in redox reactions, facilitating electron transfer processes. The methanesulfonate group can act as a ligand, stabilizing the iron(2+) ion and enhancing its solubility and reactivity. The pathways involved in its action include:

Redox Reactions: Iron(2+) can undergo oxidation-reduction cycles, playing a crucial role in electron transfer.

Ligand Exchange: Methanesulfonate can be replaced by other ligands, altering the reactivity and properties of the iron(2+) ion.

Comparaison Avec Des Composés Similaires

Methanesulfonic acid, iron(2+) salt can be compared with other iron(2+) salts and methanesulfonate compounds:

Iron(2+) Sulfate (FeSO₄): Commonly used in similar applications but has different solubility and reactivity properties.

Iron(2+) Chloride (FeCl₂): Another iron(2+) salt with distinct chemical behavior and uses.

Methanesulfonic Acid (CH₃SO₃H): The parent acid of methanesulfonate salts, used widely as a catalyst and in industrial processes.

This compound is unique due to its combination of the properties of methanesulfonic acid and iron(2+), offering advantages in terms of solubility, reactivity, and environmental friendliness.

Activité Biologique

Methanesulfonic acid (MSA) is a versatile compound with significant applications in various fields, including catalysis and environmental science. The iron(2+) salt of methanesulfonic acid combines the properties of MSA with those of iron, which may enhance its biological activity and applications in biochemistry and environmental remediation. This article reviews the biological activity of methanesulfonic acid, iron(2+) salt, supported by empirical data, case studies, and relevant research findings.

Methanesulfonic acid (MSA) is a strong Brønsted acid characterized by its high solubility in water and low volatility. Its iron(2+) salt form is created by reacting MSA with ferrous ions, resulting in a compound that retains the acidic properties of MSA while incorporating iron's unique biological roles.

1. Toxicity and Biodegradability

MSA is noted for its low toxicity and high biodegradability. Studies indicate that it does not exhibit significant adverse effects on aquatic organisms, making it suitable for use in environmentally sensitive applications . The iron(2+) salt form has been shown to have minimal toxicity towards microbial communities, suggesting its potential as an environmentally benign reagent .

2. Microbial Utilization

Recent research identified novel bacterial strains capable of utilizing methanesulfonic acid as a carbon source. Two strains isolated from soil samples demonstrated the ability to degrade methanesulfonate, releasing sulfite as a byproduct . This indicates that methanesulfonic acid can serve as an energy source for specific microorganisms, highlighting its role in biogeochemical cycles.

3. Catalytic Activity

The iron(2+) salt of methanesulfonic acid has been employed as a catalyst in various reactions, including esterification processes. The presence of iron enhances the catalytic efficiency of MSA, allowing for reactions to occur under milder conditions compared to traditional metal catalysts .

Case Study 1: Environmental Remediation

A study investigated the use of this compound in the bioremediation of contaminated soils. The results showed effective degradation of pollutants when combined with specific bacterial strains capable of metabolizing MSA. This approach demonstrated the potential for using this compound in bioremediation strategies aimed at restoring contaminated environments.

Case Study 2: Aquatic Toxicology

In aquatic toxicology studies, tricaine methanesulfonate (MS-222), an anesthetic derived from MSA, was assessed for its effects on fish species such as Oncorhynchus mykiss (rainbow trout). The study found that MS-222 effectively induced anesthesia without significant adverse effects on fish health, demonstrating its utility in fish handling and research .

Table 1: Summary of Biological Activities

Propriétés

IUPAC Name |

iron(2+);methanesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH4O3S.Fe/c2*1-5(2,3)4;/h2*1H3,(H,2,3,4);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NULNPXHQQOCYIL-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

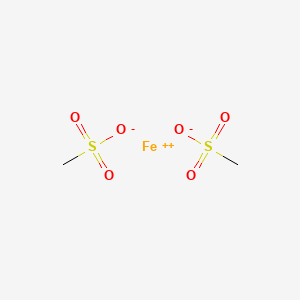

CS(=O)(=O)[O-].CS(=O)(=O)[O-].[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6FeO6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

75-75-2 (Parent) | |

| Record name | Methanesulfonic acid, iron(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056525236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6069115 | |

| Record name | Methanesulfonic acid, iron(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56525-23-6 | |

| Record name | Methanesulfonic acid, iron(2+) salt (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056525236 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanesulfonic acid, iron(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanesulfonic acid, iron(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6069115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.